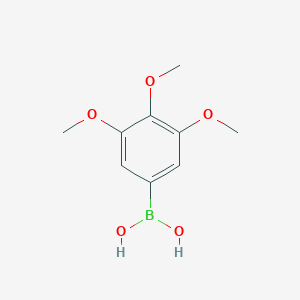

3,4,5-Trimethoxyphenylboronic acid

Description

Properties

IUPAC Name |

(3,4,5-trimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULQUTYJXDLRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)OC)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370279 | |

| Record name | 3,4,5-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182163-96-8 | |

| Record name | 3,4,5-Trimethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trimethoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,4,5-Trimethoxyphenylboronic Acid from Gallic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a multi-step synthesis for producing 3,4,5-trimethoxyphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis, starting from the readily available natural product, gallic acid. The document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes process diagrams to illustrate the synthetic workflow.

Introduction

This compound is a versatile reagent frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 3,4,5-trimethoxyphenyl moiety into complex molecules.[1] This structural motif is present in numerous biologically active compounds and pharmaceuticals. The synthesis pathway described herein begins with gallic acid (3,4,5-trihydroxybenzoic acid), a cost-effective and renewable starting material. The overall strategy involves the protection of the carboxylic acid and phenolic hydroxyl groups via esterification and methylation, followed by functional group manipulations to introduce the boronic acid group.

Overall Synthetic Pathway

The synthesis is accomplished through a four-step sequence starting from gallic acid. The key transformations include:

-

Esterification and Methylation: Conversion of gallic acid to methyl 3,4,5-trimethoxybenzoate.

-

Reduction: Reduction of the methyl ester to 3,4,5-trimethoxybenzyl alcohol.

-

Bromination: Conversion of the benzyl alcohol to 3,4,5-trimethoxybenzyl bromide.

-

Borylation: Formation of the Grignard reagent followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the final product.

Experimental Protocols and Data

This section details the methodologies for each synthetic step. All quantitative data are summarized for clarity.

This one-pot procedure combines the esterification of the carboxylic acid and the methylation of the three phenolic hydroxyl groups of gallic acid. Dimethyl sulfate serves as the methylating agent in the presence of a base.

Experimental Protocol: A solution of gallic acid monohydrate (29.9 g) in 100 mL of DMF is added to a vigorously stirred suspension of potassium carbonate (97 g) in 200 mL of DMF. Dimethyl sulfate (66 mL) is then added dropwise to the mixture, maintaining the temperature between 20-25°C. After the addition is complete, the mixture is stirred at room temperature for 2.5 hours. A further portion of potassium carbonate (44 g) and dimethyl sulfate (30 mL) is added, and the reaction is stirred for an additional 4.5 hours at room temperature. The reaction mixture is then poured into water and extracted with diethyl ether. The combined ethereal extracts are dried over anhydrous potassium carbonate and the solvent is evaporated to yield the crude product, which can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | Gallic Acid Monohydrate | [2] |

| Reagents | Dimethyl Sulfate, Potassium Carbonate | [2] |

| Solvent | N,N-Dimethylformamide (DMF) | [2] |

| Temperature | 20-25°C | [2] |

| Reaction Time | 7 hours | [2] |

| Typical Yield | ~85% | [3] |

The methyl ester of 3,4,5-trimethoxybenzoic acid is reduced to the corresponding benzyl alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer alternative using sodium borohydride is presented here.[4]

Experimental Protocol: 3,4,5-Trimethoxybenzaldehyde (19.10 g, derived from the hydrolysis of the ester) and sodium borohydride (2.39 g) are dissolved in 150 mL of methanol. The mixture is stirred at room temperature for 1 hour. The pH is then adjusted to 8-9 with hydrochloric acid. The mixture is extracted with chloroform (2 x 80 mL). The combined organic phases are washed with water (2 x 80 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,4,5-trimethoxybenzyl alcohol as an oily product.[5]

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzaldehyde | [5] |

| Reagent | Sodium Borohydride (NaBH₄) | [5] |

| Solvent | Methanol | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | 1 hour | [5] |

| Typical Yield | 93-95% | [5] |

The primary alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide. This reaction typically proceeds via an Sₙ2 mechanism.[6][7]

Experimental Protocol: A solution of 3,4,5-trimethoxybenzyl alcohol (10.0 g, 50.5 mmol) in 150 mL of dry dichloromethane is cooled to 0-5°C under a nitrogen atmosphere. A solution of phosphorus tribromide (3.50 mL, 37.2 mmol) in 10 mL of dichloromethane is added dropwise. The mixture is stirred at 5°C for 45 minutes. The reaction is then quenched by pouring it onto ice (200 g) and neutralized with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give 3,4,5-trimethoxybenzyl bromide.[8]

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzyl Alcohol | [8] |

| Reagent | Phosphorus Tribromide (PBr₃) | [8] |

| Solvent | Dichloromethane (DCM) | [8] |

| Temperature | 0-5°C | [8] |

| Reaction Time | 45 minutes | [8] |

| Typical Yield | 84-99% | [8] |

The final step involves the formation of a Grignard reagent from the benzyl bromide, which then reacts with a trialkyl borate. Subsequent acidic hydrolysis of the resulting boronate ester yields the desired boronic acid. Using a sterically hindered borate like triisopropyl borate can help prevent the formation of byproducts from multiple additions of the Grignard reagent.[9]

Experimental Protocol: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are placed. A solution of 3,4,5-trimethoxybenzyl bromide in dry tetrahydrofuran (THF) is added dropwise to initiate the Grignard reaction. The reaction mixture is gently refluxed until the magnesium is consumed. In a separate flask, triisopropyl borate (1.1 equivalents) is dissolved in dry THF and cooled to -78°C. The freshly prepared Grignard reagent is then added slowly to the borate solution, maintaining the low temperature. The reaction is stirred at -78°C for 2-3 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) and stirred until two clear layers form. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude boronic acid can be purified by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 3,4,5-Trimethoxybenzyl Bromide | [9] |

| Reagents | Magnesium (Mg), Triisopropyl Borate | [9] |

| Solvent | Tetrahydrofuran (THF) | [9] |

| Temperature | -78°C to Room Temperature | [9][10] |

| Reaction Time | 2-3 hours at -78°C | [9] |

| Typical Yield | Good to Excellent | [9] |

General Experimental Workflow

The following diagram illustrates a typical workflow for one of the synthetic steps, highlighting the key processes from reaction setup to product isolation.

Conclusion

The synthesis of this compound from gallic acid is a robust and scalable process. The methodologies presented are based on established chemical transformations and offer high yields for each step. This guide provides drug development professionals and researchers with the necessary technical details to successfully synthesize this key synthetic intermediate. Careful control of reaction conditions, particularly during the Grignard formation and borylation steps, is crucial for achieving high purity and yield of the final product.

References

- 1. This compound [oakwoodchemical.com]

- 2. researchgate.net [researchgate.net]

- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]

- 6. orgosolver.com [orgosolver.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. benchchem.com [benchchem.com]

- 10. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

3,4,5-Trimethoxyphenylboronic acid CAS number and properties

An In-depth Technical Guide to 3,4,5-Trimethoxyphenylboronic Acid

CAS Number: 182163-96-8

This guide provides a comprehensive technical overview of this compound, a versatile reagent widely utilized by researchers, scientists, and drug development professionals. It covers the compound's core properties, applications in organic synthesis, and its significance in medicinal chemistry, particularly in the development of novel therapeutic agents.

Physicochemical Properties

This compound is an organoboron compound recognized for its utility as a building block in organic synthesis.[1] The presence of three methoxy groups on the phenyl ring enhances its solubility and reactivity, facilitating efficient coupling reactions.[1] Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 182163-96-8 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₃BO₅ | [1][2][6][7] |

| Molecular Weight | 212.01 g/mol | [1][2][4][6][7] |

| Appearance | White to light orange or green solid/powder | [1] |

| Melting Point | >230 °C (lit.) or 247 °C (decomposes) | [1][2][4][8] |

| Purity | ≥95% - 98% | [4][5][6][8] |

| Synonyms | 3,4,5-Trimethoxybenzeneboronic acid | [1][4][5][6] |

| Storage | Room temperature, sealed in a dry, dark place | [3][7] |

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organic halide or triflate, making it an essential tool for synthesizing complex biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.[1][9]

General Relationship: From Reagent to Application

The following diagram illustrates the central role of this compound as a precursor in both synthetic chemistry and drug discovery.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed methodology for a representative Suzuki-Miyaura coupling reaction using this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Reaction flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

-

Preparation: To a dry reaction flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2.0 eq.).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (e.g., Argon) to remove oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture followed by the palladium catalyst (0.03 eq.).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Add water to dissolve the inorganic salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl compound.

Experimental Workflow Diagram

The following workflow visualizes the key steps of the Suzuki-Miyaura coupling protocol.

Role in Medicinal Chemistry and Drug Development

The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged scaffold" in medicinal chemistry, frequently found in potent, biologically active molecules.[4] It is a key structural feature of many natural and synthetic compounds that inhibit tubulin polymerization, a validated target for anticancer therapy.

Mechanism of Action: Tubulin Polymerization Inhibition

Many compounds synthesized using this compound or containing the TMP group function as antimitotic agents. They bind to the colchicine-binding site on β-tubulin.[10][11] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for the formation of the mitotic spindle during cell division. The disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[7]

Signaling Pathway: Tubulin Inhibition to Apoptosis

The diagram below outlines the molecular pathway initiated by TMP-containing tubulin inhibitors.

This mechanism of action makes compounds derived from this compound highly valuable for the development of new anticancer agents, particularly for overcoming multidrug resistance observed with other classes of tubulin inhibitors.[10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]

- 4. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4,5-トリメトキシフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4,5-Trimethoxyphenylboronic acid, a key building block in organic synthesis and medicinal chemistry. This document outlines the expected spectral data based on the compound's structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Core Data Presentation

Disclaimer: The following spectral data is representative and based on the known structure of this compound. Actual experimental values may vary.

Table 1: 1H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | s | 2H | Ar-H |

| ~3.85 | s | 6H | 2 x OCH3 (meta) |

| ~3.75 | s | 3H | OCH3 (para) |

| ~5.5-6.5 | br s | 2H | B(OH )2 |

Table 2: 13C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~153 | C -O (C3, C5) |

| ~140 | C -O (C4) |

| ~110 | C -H (C2, C6) |

| Not observed | C -B (C1) |

| ~60 | OC H3 (para) |

| ~56 | OC H3 (meta) |

Table 3: IR Spectral Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3600-3200 | Strong, Broad | O-H stretch (B-OH, hydrogen-bonded) |

| ~3000-2850 | Medium | C-H stretch (aromatic and methyl) |

| ~1600-1580 | Medium | C=C stretch (aromatic ring) |

| ~1350-1300 | Strong | B-O stretch |

| ~1250-1100 | Strong | C-O stretch (aryl ethers) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 212.08 | [M]+ (Molecular Ion) |

| 194.07 | [M-H2O]+ |

| 179.05 | [M-H2O-CH3]+ |

| 166.06 | [M-B(OH)2]+ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4, or CDCl3). Boronic acids can form anhydrides (boroxines), which can lead to complex spectra. The choice of solvent can influence the equilibrium between the acid and its anhydride.

-

Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

1H NMR Acquisition:

-

Set the spectral width to cover the range of approximately -2 to 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with appropriate window functions (e.g., exponential multiplication) and Fourier transformation.

-

Reference the spectrum to the residual solvent peak.

-

-

13C NMR Acquisition:

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of 13C.

-

Process and reference the spectrum similarly to the 1H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Analyze the sample using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum over a range of 4000 to 400 cm-1.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

ESI-MS:

-

Infuse the sample solution directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

-

Acquire data in both positive and negative ion modes to observe the molecular ion ([M+H]+, [M-H]-, or adducts) and fragment ions.

-

-

MALDI-MS:

-

Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid or 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Allow the solvent to evaporate, co-crystallizing the sample and matrix.

-

Analyze the sample using a MALDI-TOF (Time-of-Flight) mass spectrometer.

-

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3,4,5-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,4,5-Trimethoxyphenylboronic acid. This document details the expected chemical shifts, multiplicities, and integration values, alongside a standard experimental protocol for spectral acquisition. A logical workflow for the analysis of the ¹H NMR spectrum is also presented.

¹H NMR Spectral Data Summary

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic and methoxy protons. The data presented here is a representative summary based on typical spectra obtained in common deuterated solvents. Actual chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Ar-H | ~7.0 - 7.2 | Singlet (s) | 2H |

| B(OH )2 | Variable (Broad) | Singlet (s) | 2H |

| 4-OCH3 | ~3.85 | Singlet (s) | 3H |

| 3,5-OCH3 | ~3.75 | Singlet (s) | 6H |

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Spectrometer Setup:

-

The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

-

Standard acquisition parameters include:

-

A spectral width appropriate for proton NMR (e.g., -2 to 12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds between scans.

-

3. Data Processing:

-

The raw data (Free Induction Decay, FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and integration of the signals.

-

Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR analysis of this compound.

This guide provides foundational information for the ¹H NMR analysis of this compound. For more advanced applications, two-dimensional NMR techniques such as COSY and HSQC can be employed for unambiguous signal assignment.

Unraveling the Crystal Structure of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide

For Immediate Release – As of December 2025, a definitive, publicly accessible crystal structure of 3,4,5-trimethoxyphenylboronic acid has not been reported in crystallographic databases or peer-reviewed literature. This technical guide has been compiled for researchers, scientists, and drug development professionals to provide a comprehensive framework for the crystal structure analysis of this compound. The information herein is based on established crystallographic principles and data from closely related substituted phenylboronic acids.

Predicted Crystallographic and Geometric Data

While the specific crystal structure of this compound remains to be determined, predictions based on analogous compounds can guide experimental and analytical efforts. Phenylboronic acids commonly crystallize in monoclinic or orthorhombic systems, often forming hydrogen-bonded dimers.

Table 1: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| Crystal System | Monoclinic or Orthorhombic | Most common for substituted phenylboronic acids. |

| Space Group | P2₁/c, C2/c, or P2₁2₁2₁ | Frequently observed centrosymmetric or non-centrosymmetric space groups. |

| Unit Cell Dimensions (Å) | a = 7-16, b = 5-13, c = 10-22 | Expected range based on similar molecular sizes. |

| Unit Cell Angles (°) | α = 90, β = 90-115, γ = 90 | For a monoclinic system, β will vary. |

| Molecules per Unit Cell (Z) | 4 or 8 | Dependent on the packing arrangement. |

| Calculated Density (g/cm³) | 1.3 - 1.5 | Typical for organic molecules of this composition. |

The molecular geometry is expected to feature a planar boronic acid group, though slight pyramidalization at the boron center can occur. The methoxy groups may exhibit some torsion relative to the phenyl ring to minimize steric hindrance.

Table 2: Expected Key Bond Lengths and Angles

| Bond / Angle | Predicted Length (Å) / Angle (°) |

| B-C(phenyl) | 1.54 - 1.59 |

| B-O | 1.35 - 1.40 |

| C-O (methoxy) | 1.34 - 1.39 |

| C-C (aromatic) | 1.37 - 1.42 |

| O-B-O | 117 - 123 |

| C(phenyl)-B-O | 118 - 124 |

| C-O-C (methoxy) | 115 - 120 |

Experimental Protocols

This section outlines the necessary steps for a researcher to determine the crystal structure of this compound.

Synthesis and Purification

A standard method for the synthesis of arylboronic acids is the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup.

Materials:

-

1-Bromo-3,4,5-trimethoxybenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric Acid

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Under an inert atmosphere (e.g., Argon), prepare the Grignard reagent by adding a solution of 1-bromo-3,4,5-trimethoxybenzene in anhydrous THF to magnesium turnings.

-

After the Grignard formation is complete, cool the reaction mixture.

-

In a separate flask, cool a solution of trimethyl borate in anhydrous THF to -78 °C.

-

Slowly add the Grignard reagent to the trimethyl borate solution.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction with 1 M HCl and extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by recrystallization (e.g., from an ethyl acetate/hexane mixture) to yield pure this compound.

Crystallization for Single-Crystal X-ray Diffraction

Growing high-quality single crystals is crucial for successful X-ray analysis.

Recommended Methods:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation. Allow the solvent to evaporate slowly in a loosely covered vial over several days.

-

Vapor Diffusion: Create a saturated solution of the compound in a solvent like ethyl acetate. Place this in a small open vial inside a larger sealed chamber containing a more volatile anti-solvent, such as hexane. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to reduce thermal motion. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is used. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. Corrections for Lorentz and polarization effects, and absorption are applied.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or other algorithms to obtain an initial electron density map. An atomic model is built into this map and refined using least-squares methods to best fit the experimental data.

Visualized Workflows and Relationships

General Experimental Workflow

The following diagram outlines the key stages from synthesis to final structure determination.

A Comprehensive Technical Guide to the Handling and Storage of 3,4,5-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 3,4,5-Trimethoxyphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound for research and development applications.

Chemical and Physical Properties

This compound is a white to light orange or green powder.[1] It is a key building block in organic chemistry, particularly in Suzuki coupling reactions, due to its ability to form stable complexes with diols.[1] The three methoxy groups on the phenyl ring enhance its solubility and reactivity in these processes.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference |

| CAS Number | 182163-96-8 | |

| Molecular Formula | C₉H₁₃BO₅ | [1] |

| Molecular Weight | 212.01 g/mol | |

| Appearance | White to light orange to green powder | [1] |

| Melting Point | >230 °C (decomposes) | [2] |

| Purity | ≥95.0% to 97% | [2] |

| InChI Key | RULQUTYJXDLRFL-UHFFFAOYSA-N | |

| SMILES | COc1cc(cc(OC)c1OC)B(O)O |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

Table 2: Hazard Identification

| Hazard | Description | GHS Classification |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 |

| Skin Irritation | Causes skin irritation. | Category 2 |

| Eye Irritation | Causes serious eye irritation. | Category 2A |

| Respiratory Irritation | May cause respiratory irritation. | STOT SE 3 |

Data sourced from Safety Data Sheets.[3][4]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects against splashes and dust particles.[4][5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact.[5][6] |

| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing.[5][7] |

| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95) if dust formation is likely. | Avoids inhalation of dust particles.[4][5] |

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid should be administered.

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[3][4] |

| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops or worsens.[3][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |

Handling and Storage

Proper handling and storage procedures are essential to maintain the quality of this compound and to ensure a safe laboratory environment.

Handling

-

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6][7]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid creating dust. Use non-sparking tools for handling.[8]

-

Wash hands thoroughly after handling.[4]

Storage

-

Keep the container tightly closed to prevent moisture absorption, which can lead to degradation.[10]

-

Store away from incompatible materials such as strong oxidizing agents.[4][5]

Experimental Protocols

This compound is a common reagent in Suzuki-Miyaura cross-coupling reactions. Below is a general protocol for its use.

General Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a typical experimental setup. Researchers should adapt the specific conditions (catalyst, base, solvent, temperature) based on the specific substrates and desired outcome.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting Common Issues with Boronic Acids

Working with boronic acids can sometimes present challenges. The following diagram outlines a logical approach to troubleshooting common problems.

Troubleshooting Guide for Boronic Acid Reactions

Caption: A logical diagram for troubleshooting common issues with boronic acids.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous chemical waste.[5][6] All waste should be collected in a designated, properly labeled, and sealed container.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[5][8] Do not dispose of down the drain unless permitted by local wastewater authorities.[8] For small quantities, in-lab neutralization with a mild base may be possible, but this should only be performed with the approval of your institution's Environmental Health and Safety (EHS) department.[5]

Incompatibility

Avoid contact with strong oxidizing agents.[4][5] Boronic acids can be sensitive to heat and moisture.[10]

This technical guide is intended to provide comprehensive information for the safe handling and storage of this compound. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most current and detailed safety information.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]

- 8. laballey.com [laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. laballey.com [laballey.com]

Commercial Availability and Synthetic Utility of 3,4,5-Trimethoxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylboronic acid is a versatile reagent in organic synthesis, particularly valued in the construction of complex molecules for drug discovery and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and application in Suzuki coupling, and an exploration of its role in the development of targeted therapeutics through the modulation of key signaling pathways.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The purity and available quantities vary, impacting the cost. Below is a summary of representative commercial sources. Researchers are advised to contact suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) |

| Fluorochem | 97% | 1g, 5g, 10g, 25g, 100g | ~ |

| Oakwood Chemical | 98% | 250mg, 1g, 5g, 25g | ~ |

| Chem-Impex International | 97-105% (Titration) | Inquire for details | Inquire for details |

| BLD Pharm | Inquire for details | Inquire for details | Inquire for details |

| GlobalChemMall | Inquire for details | Up to 100 metric tons/month | Inquire for details |

| FUJIFILM Wako Pure Chemical Corporation | ≥96% (NMR) | Inquire for details | Inquire for details |

Note: Prices are approximate and subject to change. Please consult the supplier's website for current pricing.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a Grignard reagent with a borate ester, followed by acidic hydrolysis. The following is a representative protocol adapted from general procedures for arylboronic acid synthesis.

Reaction Scheme:

Materials:

-

5-Bromo-1,2,3-trimethoxybenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

-

Anhydrous sodium sulfate

-

Hexanes

-

Dry ice/acetone bath

Procedure:

-

Grignard Reagent Formation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a dry three-necked flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 5-bromo-1,2,3-trimethoxybenzene in anhydrous THF and add it to the dropping funnel.

-

Slowly add a small amount of the bromide solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux.

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Boration:

-

In a separate flask, dissolve trimethyl borate in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula transfer under an inert atmosphere.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by adding 10% aqueous sulfuric acid with vigorous stirring. Continue adding acid until the mixture is acidic (pH ~1-2).

-

Stir the mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Add hexanes to the residue to precipitate the this compound as a solid.

-

Collect the solid by filtration and dry under vacuum.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key partner in Suzuki-Miyaura coupling reactions to form biaryl compounds. The following is a general protocol that can be adapted for various aryl halides.

Reaction Scheme:

Materials:

-

Aryl halide (Ar-X, e.g., aryl bromide or iodide)

-

This compound (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent system to the flask.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Applications in Drug Discovery and Signaling Pathways

The 3,4,5-trimethoxyphenyl motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities. Derivatives of this compound have been investigated as inhibitors of various signaling pathways implicated in cancer and other diseases.

Inhibition of K-Ras Signaling

Chalcones bearing a 3,4,5-trimethoxyphenyl group have been shown to selectively inhibit oncogenic K-Ras signaling. These compounds can mislocalize K-Ras from the plasma membrane, thereby blocking its downstream signaling outputs that are crucial for cell proliferation, differentiation, and survival.

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 3,4,5-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for the creation of biaryl structures which are prevalent in many biologically active compounds and pharmaceutical agents. This palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide. The reaction is valued for its mild conditions, tolerance to a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.

3,4,5-Trimethoxyphenylboronic acid is a key building block in the synthesis of a variety of complex molecules, including analogues of naturally occurring compounds like resveratrol, which are of significant interest in drug discovery. The trimethoxyphenyl motif is a common feature in many pharmacologically active molecules. This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound and an aryl bromide, offering a foundational method for researchers in organic synthesis and drug development.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Data Presentation: Influence of Base on Reaction Yield

The choice of base is a critical parameter in the Suzuki-Miyaura coupling, as it facilitates the transmetalation step. The following table summarizes the effect of different inorganic bases on the yield of a representative Suzuki-Miyaura coupling reaction between an aryl bromide and a trimethoxyphenylboronic acid derivative.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 92 |

| 2 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88 |

| 3 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ (3) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

This data is based on a closely related trimethoxyphenylboronic acid derivative and serves as a strong guideline for the reaction with this compound.[1]

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 mmol)

-

Aryl bromide (e.g., 4-Bromoanisole) (1.0 mmol)

-

Potassium phosphate (K₃PO₄) (3.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol)

-

1,4-Dioxane, anhydrous (8 mL)

-

Deionized water, degassed (2 mL)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium phosphate (3.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Synthesis of Combretastatin Analogues with 3,4,5-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Combretastatin A-4 (CA-4), a natural product isolated from the bark of the African bushwillow Combretum caffrum, is a potent inhibitor of tubulin polymerization.[1][2] It demonstrates significant anti-cancer and anti-vascular properties by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis.[3][4] However, the clinical application of CA-4 is hampered by its poor water solubility and the propensity of its active cis-stilbene double bond to isomerize to the less active trans-form.[1][2]

To overcome these limitations, numerous analogues of combretastatin have been synthesized. A key structural feature for maintaining biological activity is the 3,4,5-trimethoxyphenyl (TMP) group, which is crucial for interaction with the colchicine binding site.[2][5][6] Consequently, 3,4,5-trimethoxyphenylboronic acid has emerged as a critical building block in the synthesis of novel combretastatin analogues with improved pharmacological profiles. The Suzuki-Miyaura cross-coupling reaction is a prominent method for coupling the TMP moiety with various aromatic and heterocyclic systems to generate these analogues.[7][8][9][10]

These application notes provide detailed protocols for the synthesis of combretastatin analogues utilizing this compound, summarize key quantitative data from representative studies, and illustrate the synthetic workflow and a relevant biological signaling pathway.

Data Presentation

Table 1: Synthesis of Combretastatin Analogues via Suzuki-Miyaura Coupling

| Entry | Aryl/Heteroaryl Halide/Substrate | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| 1 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | Combretastatin A-4 (CA-4) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 56 | [8] |

| 2 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2a (B-ring: 2-fluorophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 65 | [8] |

| 3 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2b (B-ring: 3-fluorophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 72 | [8] |

| 4 | (Z)-3,4,5-Trimethoxy-β-iodostyrene | 2e (B-ring: 3-aminophenyl) | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME | 80 | 20 | 61 | [8] |

| 5 | 3-Aryl-4-iodoisoxazoles | 3,4-Diarylisoxazoles | Not specified | Not specified | Not specified | Not specified | Not specified | Good | [7] |

DME: 1,2-Dimethoxyethane

Table 2: In Vitro Antiproliferative Activity of Selected Combretastatin Analogues

| Compound | Cell Line | IC₅₀ (nM) | Biological Effect | Ref. |

| CA-4 | Various cancer cell lines | Nanomolar range | Tubulin polymerization inhibitor, G2/M cell cycle arrest | [3][8] |

| Analogue 2a | K562, HT29, A549 | 2.1, 3.8, 1.9 | Potent antiproliferative activity | [8] |

| Analogue 2b | K562, HT29, A549 | 2.9, 5.1, 2.5 | Potent antiproliferative activity | [8] |

| Analogue 2e | K562, HT29, A549 | 3.5, 6.2, 3.1 | Potent antiproliferative activity | [8] |

| Triazinone analogue 6 | MDA-MB-231 | 1360 | Cytotoxic activity, β-tubulin polymerization inhibition | [4] |

| Triazinone analogue 12 | MDA-MB-231 | 1710 | Cytotoxic activity, β-tubulin polymerization inhibition | [4] |

| Vinyl sulfone analogues | MDA-MB-231, HeLa, A549, IMR-32 | 8.39 - 23.94 (µM) | Antiproliferative activity | [10] |

Experimental Protocols

Protocol 1: General Procedure for the Two-Step Synthesis of Combretastatin Analogues via Wittig Olefination and Suzuki-Miyaura Coupling

This protocol is adapted from a high-yield, two-step synthesis of Combretastatin A-4 and its analogues.[8]

Step 1: Wittig Olefination to form (Z)-3,4,5-Trimethoxy-β-iodostyrene

-

To a solution of (iodomethyl)triphenylphosphonium iodide in anhydrous tetrahydrofuran (THF) under an argon atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) at -20 °C to -78 °C.

-

Stir the resulting ylide solution for 30 minutes.

-

Add a solution of 3,4,5-trimethoxybenzaldehyde in anhydrous THF to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (Z)-3,4,5-trimethoxy-β-iodostyrene.

Step 2: Suzuki-Miyaura Cross-Coupling

-

To a stirred solution of (Z)-3,4,5-trimethoxy-β-iodostyrene (1 equivalent) and tetrakis(triphenylphosphine)palladium(0) (5 mol%) in 1,2-dimethoxyethane (DME) under an argon atmosphere, add the desired arylboronic acid (1.5 equivalents).

-

Add an aqueous solution of sodium carbonate (Na₂CO₃).

-

Heat the reaction mixture to 80 °C and stir for 20 hours.

-

After cooling to room temperature, add water and extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the final combretastatin analogue.

Protocol 2: Synthesis of 3,4-Diarylisoxazole Analogues of Combretastatin

This protocol describes a general pathway for synthesizing heterocyclic combretastatin analogues.[7]

-

Synthesize the appropriate 3-aryl-4-iodoisoxazole precursor.

-

In a suitable reaction vessel, dissolve the 3-aryl-4-iodoisoxazole and this compound in a suitable solvent system (e.g., DME, toluene, or a mixture with water).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired 3,4-diarylisoxazole analogue.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for combretastatin analogues.

Signaling Pathway Inhibition

Some novel combretastatin analogues have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[11]

Caption: Inhibition of MAPK/ERK and PI3K/AKT pathways.

References

- 1. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structurally simplified biphenyl combretastatin A4 derivatives retain in vitro anti-cancer activity dependent on mitotic arrest | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing the Antiproliferative Potential of a Novel Combretastatin A4 Derivative via Modulating Apoptosis, MAPK/ERK and PI3K/AKT Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3,4,5-Trimethoxyphenylboronic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties make it an ideal reagent for introducing the 3,4,5-trimethoxyphenyl moiety into a wide range of molecular scaffolds. This functional group is a key pharmacophore in numerous biologically active compounds, particularly those exhibiting anticancer properties. The trimethoxy substitution pattern is frequently associated with potent tubulin polymerization inhibition, a clinically validated mechanism for cancer chemotherapy.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on anticancer agents. It includes a representative synthetic protocol using the Suzuki-Miyaura cross-coupling reaction and standard protocols for evaluating the biological activity of the synthesized compounds.

I. Synthesis of Bioactive Molecules using this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is the primary method for incorporating the 3,4,5-trimethoxyphenyl group from the corresponding boronic acid into target molecules.

Application Note: Synthesis of a 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridine Analog

This protocol describes the synthesis of a pyridine-based analog, a scaffold found in potent tubulin polymerization inhibitors. The key step is the Suzuki-Miyaura coupling of 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine with an appropriate arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have shown significant anticancer activity.

Materials:

-

3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine (1 equivalent)

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equivalents)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas

-

Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-4-(3,4,5-trimethoxyphenyl)pyridine (1 eq), the arylboronic acid (1.2 eq), potassium phosphate (3 eq), palladium(II) acetate (0.05 eq), and SPhos (0.1 eq).

-

Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 1 mmol scale reaction).

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes while stirring.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine.

II. Biological Evaluation of Synthesized Molecules

Once synthesized, the biological activity of the novel compounds must be assessed. For potential anticancer agents incorporating the 3,4,5-trimethoxyphenyl moiety, key assays include evaluating cytotoxicity, the effect on tubulin polymerization, and the impact on the cell cycle.

Application Note: Assessing Anticancer Activity

The following protocols are standard methods to determine the in vitro anticancer potential of newly synthesized compounds. These assays provide crucial data on a compound's potency and its mechanism of action at a cellular level.

Quantitative Data Summary

The following table summarizes the biological activity of a representative 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivative, Compound 9p , against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) |

| 9p | HeLa (Cervical Cancer) | 0.08 |

| A549 (Lung Cancer) | 0.12 | |

| MCF-7 (Breast Cancer) | 0.15 |

Table 1: In vitro antiproliferative activity of a representative compound synthesized using this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well plates

-

Synthesized compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Prepare serial dilutions of the synthesized compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Synthesized compound stock solution (in DMSO)

-

Positive control (e.g., Combretastatin A-4)

-

Negative control (DMSO)

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

On ice, add the polymerization buffer to the wells of a 96-well plate.

-

Add the synthesized compound at various concentrations, the positive control, or the negative control to the respective wells.

-

Add the GTP solution to all wells.

-

Add the purified tubulin to each well to initiate the reaction.

-

Immediately place the plate in the microplate reader pre-heated to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

Plot the absorbance versus time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization.

-

Analyze the curves to determine the extent of inhibition by the synthesized compound.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression of cancer cells.

Materials:

-

Human cancer cell line (e.g., HeLa)

-

Culture medium and supplements

-

6-well plates

-

Synthesized compound stock solution (in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the synthesized compound for 24-48 hours. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

III. Mechanism of Action and Signaling Pathways

Compounds containing the 3,4,5-trimethoxyphenyl moiety, such as Combretastatin A-4 and its analogs, are well-known to target the colchicine-binding site on β-tubulin. This interaction inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division.

Disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in apoptosis (programmed cell death). The primary mechanism involves the arrest of the cell cycle in the G2/M phase, as the cell cannot properly segregate its chromosomes without a functional mitotic spindle. This prolonged mitotic arrest activates the spindle assembly checkpoint, which, if not resolved, triggers the intrinsic apoptotic pathway.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 3,4,5-Trimethoxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and precision. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful tool for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 3,4,5-Trimethoxyphenylboronic acid is a versatile building block in these reactions, prized for its utility in introducing the 3,4,5-trimethoxyphenyl moiety found in a variety of biologically active molecules, including the potent tubulin polymerization inhibitor, combretastatin A-4, and its analogues.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of this compound with a range of aryl halides. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related fields, offering insights into reaction optimization, substrate scope, and practical methodologies.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organoboronic acid (Ar'B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Application in Drug Discovery: Synthesis of Combretastatin A-4 Analogues

The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in a class of potent anticancer agents known as combretastatins. Combretastatin A-4, a natural product isolated from the African bushwillow tree Combretum caffrum, exhibits strong cytotoxicity against a wide range of cancer cell lines by inhibiting tubulin polymerization.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The Suzuki-Miyaura coupling provides a convergent and efficient route to synthesize analogues of combretastatin A-4, allowing for the exploration of structure-activity relationships and the development of new drug candidates with improved properties.

Signaling Pathway of Tubulin Polymerization Inhibition

The binding of combretastatin A-4 or its analogues to the colchicine-binding site on β-tubulin initiates a signaling cascade that ultimately leads to apoptosis.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with various aryl bromides. These protocols can be adapted and optimized for specific substrates and scales.

General Experimental Workflow

A typical experimental workflow for the Suzuki-Miyaura coupling is outlined below.

Protocol 1: Synthesis of 4-Methoxy-3',4',5'-trimethoxy-1,1'-biphenyl

This protocol describes the coupling of 4-bromoanisole with this compound.

Materials:

-

4-Bromoanisole

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 4-bromoanisole (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).

-

Add a solvent mixture of toluene (8 mL) and ethanol (2 mL).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

To the degassed mixture, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Protocol 2: Synthesis of 2-(3,4,5-Trimethoxyphenyl)naphthalene

This protocol details the coupling of 2-bromonaphthalene with this compound.

Materials:

-

2-Bromonaphthalene

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a Schlenk flask, combine 2-bromonaphthalene (1.0 mmol, 1.0 eq.), this compound (1.5 mmol, 1.5 eq.), and sodium carbonate (2.0 mmol, 2.0 eq.).

-

Add 1,2-dimethoxyethane (10 mL) and water (2 mL).

-

Degas the mixture using the freeze-pump-thaw method (three cycles).

-

Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Heat the reaction mixture to 85 °C and stir for 16 hours.

-

Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer in vacuo.

-

The residue is then purified by flash chromatography (silica gel, gradient eluent of hexane and ethyl acetate) to yield the pure product.

Data Presentation: Reaction Scope and Yields

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl bromides under optimized conditions.

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Ethanol | 12 | 92 |

| 2 | 2-Bromonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 16 | 88 |

| 3 | 4-Bromobenzaldehyde | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane/Water | 8 | 95 |

| 4 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 10 | 85 |

| 5 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ | DMF | 6 | 91 |

| 6 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/Water | 14 | 89 |

| 7 | 1-Bromo-3,5-dimethylbenzene | Pd(dppf)Cl₂ (2) | - | K₃PO₄ | Dioxane/Water | 18 | 78 |

Yields are for isolated, purified products.

Conclusion